Cas no 1249099-05-5 (2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline)

2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- EN300-941775
- 1249099-05-5
- 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
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- MDL: MFCD16851345
- Inchi: 1S/C9H8Cl2N4/c1-15-9(13-4-14-15)6-2-5(10)3-7(11)8(6)12/h2-4H,12H2,1H3
- InChI Key: JJQSQACEAVEUEX-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1N)C1=NC=NN1C)Cl
Computed Properties
- Exact Mass: 242.0126017g/mol
- Monoisotopic Mass: 242.0126017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 56.7Ų
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-941775-1.0g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
Enamine | EN300-941775-0.1g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
Enamine | EN300-941775-5.0g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 95% | 5.0g |
$2650.0 | 2024-05-21 | |
Enamine | EN300-941775-0.25g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
Enamine | EN300-941775-10g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 10g |
$3929.0 | 2023-09-01 | ||
Enamine | EN300-941775-0.05g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 95% | 0.05g |
$768.0 | 2024-05-21 | |
Enamine | EN300-941775-2.5g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
Enamine | EN300-941775-5g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 5g |
$2650.0 | 2023-09-01 | ||
Enamine | EN300-941775-10.0g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 95% | 10.0g |
$3929.0 | 2024-05-21 | |
Enamine | EN300-941775-1g |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249099-05-5 | 1g |
$914.0 | 2023-09-01 |
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline Related Literature
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
Introduction to 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS No. 1249099-05-5)
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline, identified by its CAS number 1249099-05-5, is a significant intermediate in modern chemical synthesis and pharmaceutical research. This compound belongs to the class of halogenated anilines, which are widely utilized in the development of agrochemicals, dyes, and medicinal agents. The structural features of this molecule, particularly the presence of chlorine substituents and a 1-methyl-1H-1,2,4-triazol-5-yl moiety, contribute to its unique reactivity and potential applications.
The 1-methyl-1H-1,2,4-triazol-5-yl group is a key pharmacophore that enhances the biological activity of the compound. This heterocyclic ring system is known for its stability and ability to interact with biological targets, making it a valuable component in drug design. Recent studies have highlighted the role of triazoles in modulating enzyme activity and inhibiting pathogenic processes. The incorporation of this group into 2,4-dichloro-aniline derivatives has opened new avenues for therapeutic intervention.
In the realm of pharmaceutical research, 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline has been explored as a precursor for novel antimicrobial and antiviral agents. The chlorine atoms at the 2 and 4 positions provide electrophilic centers that can undergo nucleophilic substitution reactions with various bioactive molecules. This property makes the compound a versatile building block for synthesizing complex drug candidates.
Recent advancements in computational chemistry have enabled the prediction of binding affinities and metabolic pathways involving 2,4-dichloro-aniline derivatives. Molecular docking studies suggest that this compound can interact with enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases. The 1-methyl-1H-1,2,4-triazol-5-yl group appears to enhance binding specificity by forming hydrogen bonds with polar residues in the target proteins.
The synthesis of 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include chlorination of aniline derivatives followed by nucleophilic substitution with 1-methyltriazole. The efficiency of these reactions can be optimized using catalysts such as palladium or copper complexes, which facilitate cross-coupling processes.
Industrial applications of this compound are primarily focused on its role as an intermediate in the production of specialty chemicals. For instance, it can be used to synthesize dyes with enhanced stability and colorfastness. Additionally, its derivatives have been investigated for their potential use in polymer additives that improve material durability.
The environmental impact of 2,4-dichloro-aniline derivatives has also been a subject of interest. While these compounds offer numerous benefits in industrial and pharmaceutical applications, their disposal must be managed carefully to prevent ecological harm. Research is ongoing to develop greener synthetic methods that minimize waste generation and reduce hazardous byproducts.
In conclusion, 2 , 4 - dichloro - 6 - ( 1 - methyl - 1 H - 1 , 2 , 4 - tri az ol - 5 - yl ) an il ine ( CAS No . 1249099 - 05 - 5 ) represents a promising compound with diverse applications in chemistry and medicine . Its unique structural features make it a valuable tool for drug discovery and material science . As research continues to uncover new uses for this molecule , its importance in advancing scientific knowledge is likely to grow .
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